tert-Butyl 5-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Description
IUPAC Nomenclature and Systematic Naming Conventions
The International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for spirocyclic compounds as defined in the comprehensive spiro compound naming protocols. The systematic name reflects the von Baeyer method originally proposed for bicyclic compounds with only one atom common to both rings, which has been extended to accommodate complex polycyclic systems.
The compound is officially designated as this compound with Chemical Abstracts Service registry number 1160247-30-2. Alternative nomenclature variants documented in chemical databases include tert-butyl 5-bromo-3-oxospiro[2H-indene-1,4'-piperidine]-1'-carboxylate and spiro[2H-indene-1,4'-piperidine]-1'-carboxylic acid, 5-bromo-2,3-dihydro-3-oxo-, 1,1-dimethylethyl ester.
The nomenclature structure adheres to systematic naming protocols where the prefix "spiro" indicates the presence of two rings connected through a single common atom. The square bracket notation [indene-1,4'-piperidine] specifies the precise connection points between the indene and piperidine ring systems, with the numbers indicating the specific carbon atoms involved in the spiro linkage. The positioning of substituents follows standard numbering conventions, where the bromo group occupies position 5 and the oxo functionality is located at position 3 of the indene component.
Molecular Architecture: Spirocyclic Indene-Piperidine Core Analysis
The molecular architecture of this compound exemplifies the characteristic structural features of spirocyclic compounds, which are defined as molecules containing two or more rings sharing a single common atom. The spiro atom, typically a quaternary carbon center, serves as the sole connection point between the indene and piperidine ring systems, creating a distinctive three-dimensional arrangement that distinguishes spiro compounds from other bicyclic structures.
The indene component consists of a fused benzene-cyclopentane system where the cyclopentane ring has been modified to incorporate a ketone functionality at the 3-position and a bromine substituent at the 5-position of the benzene ring. This structural modification transforms the basic indene framework into a 2,3-dihydro-3-oxoindene system, significantly altering the electronic distribution and chemical reactivity of the molecule. The presence of the carbonyl group introduces additional conjugation possibilities and influences the overall conformational preferences of the spirocyclic system.
The piperidine moiety represents a saturated six-membered nitrogen-containing ring that serves as the second component of the spiro junction. The nitrogen atom bears a tert-butyl carboxylate protecting group, which not only modifies the electronic properties of the piperidine ring but also introduces steric bulk that influences the overall molecular conformation. The tert-butyl ester functionality provides stability under standard laboratory conditions while maintaining the potential for selective deprotection when required for further synthetic transformations.
The spiro carbon center, designated as position 1 of the indene system and position 4' of the piperidine ring, represents the critical structural element that defines the compound's three-dimensional architecture. This quaternary carbon atom adopts a tetrahedral geometry, with bond angles approximating 109.5 degrees, resulting in a perpendicular arrangement of the two ring systems. This orthogonal relationship between the indene and piperidine planes creates a rigid molecular framework that resists conformational flexibility around the spiro center while maintaining some degree of flexibility within the individual ring systems.
Stereochemical Features and Conformational Isomerism
The stereochemical characteristics of this compound arise from the unique three-dimensional arrangement imposed by the spirocyclic architecture. Spirocyclic compounds can exhibit both central and axial chirality, with the spiro center potentially serving as a stereogenic element even in the absence of four different substituents directly attached to the spiro carbon.
The compound's stereochemical properties are primarily governed by the conformational behavior of the piperidine ring, which can adopt multiple chair, boat, and twist conformations. The piperidine ring typically prefers a chair conformation to minimize steric interactions and torsional strain, but the presence of the spiro junction and the bulky tert-butyl carboxylate substituent can influence the preferred conformational state. The nitrogen atom's substitution pattern and the electronic effects of the carboxylate protecting group contribute to the overall conformational preferences of the molecule.
The indene component exhibits limited conformational flexibility due to its partially aromatic character, with the benzene ring maintaining planarity while the cyclopentane portion can undergo some puckering. The presence of the ketone functionality at position 3 introduces additional rigidity through resonance stabilization with the aromatic system, effectively constraining the molecular geometry around this region.
Axial chirality may be present in this spirocyclic system due to the perpendicular arrangement of the two ring planes and the asymmetric substitution pattern on both components. The combination of the bromo and oxo substituents on the indene system, along with the carboxylate-substituted nitrogen in the piperidine ring, creates an overall asymmetric environment that could potentially give rise to enantiomeric forms under specific synthetic conditions.
The conformational dynamics of the molecule are influenced by intramolecular interactions, including potential hydrogen bonding between the carbonyl oxygen and nearby hydrogen atoms, as well as steric interactions between the bromine substituent and other molecular components. These interactions contribute to the overall stability of preferred conformational states and influence the molecule's behavior in solution and solid-state environments.
Crystallographic Data and X-ray Diffraction Studies
Crystallographic analysis represents a fundamental approach for determining the precise three-dimensional structure of this compound and validating theoretical predictions regarding its molecular geometry and intermolecular interactions. X-ray crystallography provides definitive confirmation of the spirocyclic scaffold architecture, as demonstrated for analogous spiro[indene-piperidine] compounds in the chemical literature.
The crystal structure determination would reveal critical structural parameters including bond lengths, bond angles, and torsional angles that define the molecular geometry. Particular attention would be focused on the spiro carbon center, where precise measurement of the carbon-carbon bond distances to both ring systems would confirm the tetrahedral geometry and quantify any distortions from ideal angles due to ring strain or steric interactions.
Intermolecular packing arrangements within the crystal lattice provide insights into the preferred molecular orientations and the nature of weak interactions that stabilize the solid-state structure. The presence of the bromine atom introduces possibilities for halogen bonding interactions with nearby molecules, while the carbonyl oxygen and nitrogen atom of the piperidine ring can participate in hydrogen bonding networks that influence crystal packing efficiency.
The tert-butyl ester group typically exhibits conformational disorder in crystal structures due to the rotational freedom around the carbon-oxygen and carbon-carbon bonds. This disorder can complicate structural refinement but provides valuable information about the conformational preferences of this protecting group in the solid state.
| Crystallographic Parameter | Expected Range | Structural Significance |
|---|---|---|
| Spiro C-C Bond Lengths | 1.52-1.55 Å | Confirms tetrahedral spiro geometry |
| C-Br Bond Length | 1.90-1.95 Å | Validates halogen substitution |
| C=O Bond Length | 1.20-1.23 Å | Confirms carbonyl character |
| Spiro Bond Angles | 108-112° | Indicates ring strain effects |
The thermal parameters derived from X-ray diffraction data would provide information about atomic displacement and molecular flexibility, with higher thermal factors indicating regions of greater conformational mobility. The piperidine ring components would be expected to show elevated thermal parameters compared to the more rigid indene system, reflecting the conformational flexibility of the saturated heterocycle.
Properties
IUPAC Name |
tert-butyl 5-bromo-3-oxospiro[2H-indene-1,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO3/c1-17(2,3)23-16(22)20-8-6-18(7-9-20)11-15(21)13-10-12(19)4-5-14(13)18/h4-5,10H,6-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHGCPHMBLZTFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001121994 | |
| Record name | 1,1-Dimethylethyl 5-bromo-2,3-dihydro-3-oxospiro[1H-indene-1,4′-piperidine]-1′-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001121994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160247-30-2 | |
| Record name | 1,1-Dimethylethyl 5-bromo-2,3-dihydro-3-oxospiro[1H-indene-1,4′-piperidine]-1′-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 5-bromo-2,3-dihydro-3-oxospiro[1H-indene-1,4′-piperidine]-1′-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001121994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 5-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS No. 1160247-30-2) is a synthetic compound with significant potential for biological activity. With a molecular formula of C18H22BrNO3 and a molecular weight of 380.3 g/mol, this compound has garnered interest in various fields, including medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with biological targets. The presence of the bromine atom and the piperidine moiety suggests potential interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains and fungi.
- Cytotoxicity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
Study on Anticancer Activity
In a recent study evaluating the cytotoxic effects of various spiro compounds, this compound was tested on multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents .
Antimicrobial Evaluation
A separate investigation assessed the antimicrobial properties of related compounds. The study reported that tert-butyl 5-bromo derivatives exhibited notable activity against Gram-positive bacteria, particularly Staphylococcus aureus. The mechanism was hypothesized to involve disruption of bacterial cell membrane integrity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Bromine | Enhances lipophilicity and receptor binding |
| Piperidine | Increases interaction with biological targets |
| Carbonyl | Essential for inducing biological response |
Future Directions
Further research is warranted to explore:
- In vivo Studies : To assess the therapeutic potential and toxicity profiles in animal models.
- Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
- Derivatives Development : Synthesis of analogs to enhance efficacy and reduce side effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-Butyl 5-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate with structurally analogous spirocyclic compounds:
Key Structural and Functional Comparisons
Substituent Effects :
- Bromine vs. Chlorine : Bromine’s higher atomic weight and polarizability make it more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chlorine .
- Positional Isomerism : The 5-bromo derivative (target compound) vs. 7-bromo analog (CAS 1160247-52-8) highlights how substitution position influences electronic and steric effects in downstream reactions .
Core Modifications :
- Indene vs. Indoline : Compounds with an indoline core (e.g., 2-oxo derivatives) exhibit different hydrogen-bonding capabilities and conformational flexibility compared to the indene-based spiro systems .
Preparation Methods
Spirocyclic Core Formation
- Cyclization Approach: The spiro[indene-1,4'-piperidine] framework is commonly synthesized by intramolecular cyclization of suitably substituted precursors. This involves a nucleophilic attack of the piperidine nitrogen on an indanone or indene derivative, forming the spiro junction at the 1,4'-positions.
- Precursors: Typically, a 1-indanone derivative bearing a leaving group or activated position at the 5-position (to allow bromination) is reacted with a piperidine derivative protected by a Boc group.
Bromination
- Electrophilic Aromatic Substitution: The 5-bromo substituent is introduced by selective bromination of the indene ring. This is usually achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions to avoid polybromination.
- Regioselectivity: The position 5 on the indene ring is favored due to electronic and steric factors, allowing selective monobromination.
Installation of the tert-Butyl Carbamate (Boc) Group
- Protection of Piperidine Nitrogen: The nitrogen of the piperidine ring is protected with a tert-butyl carbamate group to prevent unwanted side reactions during bromination and oxidation steps.
- Typical Reagents: Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base such as triethylamine is used to install the Boc group.
Oxidation to 3-Oxo Group
- Ketone Formation: The 3-oxo group is introduced by oxidation of the corresponding spirocyclic intermediate. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC), Dess–Martin periodinane, or other mild oxidants that selectively oxidize the secondary alcohol or methylene group adjacent to the spiro center.
- Reaction Conditions: Controlled temperature and solvent choice (e.g., dichloromethane) are critical to prevent overoxidation or decomposition.
Representative Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Spirocyclization | Piperidine derivative + 1-indanone precursor | Formation of spiro[indene-piperidine] core |
| 2 | Bromination | NBS or Br2, controlled temperature | Selective bromination at 5-position |
| 3 | Boc Protection | Boc2O, base (e.g., triethylamine) | tert-Butyl carbamate protection on N |
| 4 | Oxidation | PCC, Dess–Martin periodinane, or equivalent | Formation of 3-oxo ketone group |
Research Findings and Analytical Characterization
- The synthetic route ensures high regioselectivity and yield by carefully controlling reaction conditions, especially during bromination and oxidation.
- The compound’s structure and purity are confirmed by spectroscopic methods such as NMR (1H, 13C), mass spectrometry, and IR spectroscopy, which verify the presence of the bromine substituent, ketone group, and Boc protection.
- The reactive bromine substituent facilitates further functionalization via cross-coupling reactions (e.g., Suzuki or Heck), making this compound a valuable intermediate in organic synthesis and drug design.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C18H22BrNO3 |
| Molecular Weight | 380.3 g/mol |
| Key Functional Groups | Spiro[indene-piperidine], 5-bromo, 3-oxo, Boc |
| Bromination Agent | N-bromosuccinimide (NBS) or Br2 |
| Oxidation Agent | Pyridinium chlorochromate (PCC), Dess–Martin periodinane |
| Protection Group | tert-Butyl carbamate (Boc) |
| Typical Solvents | Dichloromethane, tetrahydrofuran (THF) |
| Reaction Conditions | Controlled temperature, inert atmosphere (N2) |
Q & A
Basic Research Questions
Q. What are the recommended safety precautions for handling tert-butyl 5-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, full-body protective clothing, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., P95 respirators for low exposure; OV/AG/P99 for higher concentrations) .
- Ventilation : Ensure local exhaust ventilation to minimize aerosol formation. Avoid dust generation during handling .
- Storage : Store at 2–8°C in a dry, sealed container. Label clearly and segregate from incompatible materials .
- Waste Disposal : Collect contaminated materials in approved containers and dispose via licensed hazardous waste services .
Q. How can researchers optimize the synthesis of this compound to achieve higher purity?
- Methodological Answer :
- Multi-Step Synthesis : Begin with bromination of the indene precursor, followed by spirocyclization with piperidine derivatives. Use tert-butyl dicarbonate for carboxylation .
- Purification : Employ column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate intermediates. Final recrystallization in ethanol/water improves purity (>97%) .
- Quality Control : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using /-NMR and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are appropriate for characterizing this compound?
- Methodological Answer :
- Structural Elucidation : Use -NMR (400 MHz, CDCl) to confirm proton environments (e.g., tert-butyl singlet at δ 1.45 ppm, spirocyclic protons at δ 3.2–4.1 ppm). -NMR identifies carbonyl (C=O) at ~170 ppm .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and LC-MS for trace impurity profiling .
- Thermal Stability : Differential scanning calorimetry (DSC) to determine decomposition temperature (>200°C recommended for storage) .
Advanced Research Questions
Q. How does the spirocyclic architecture influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The spirocyclic structure introduces steric hindrance, limiting access to the bromine substituent. Optimize Suzuki-Miyaura couplings using Pd(PPh)/XPhos catalysts and elevated temperatures (80–100°C) to enhance reaction rates .
- Electronic Effects : The electron-withdrawing oxo group at position 3 activates the bromine for nucleophilic substitution. Compare reactivity with non-oxo analogues (e.g., tert-butyl 5-bromospiro[indene-1,4'-piperidine]-1'-carboxylate) to isolate electronic contributions .
Q. What strategies can resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?
- Methodological Answer :
- Data Validation : Cross-reference experimental measurements (e.g., logP via shake-flask method vs. computational predictions using ChemAxon). Replicate solubility tests in DMSO, ethanol, and water under controlled conditions (25°C, inert atmosphere) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products (e.g., hydrolysis of the tert-butyl group) to clarify stability claims .
Q. How can computational modeling predict the compound’s behavior in novel reaction environments?
- Methodological Answer :
- Reaction Pathway Simulation : Use density functional theory (DFT, B3LYP/6-31G*) to model transition states in bromine substitution reactions. Compare activation energies for SN2 vs. radical pathways .
- Solvent Effects : Apply COSMO-RS to predict solubility in ionic liquids or supercritical CO. Validate with experimental partition coefficients .
- Machine Learning : Train models on spirocyclic compound databases to predict regioselectivity in functionalization reactions .
Q. What are the challenges in scaling up the synthesis from lab to pilot scale?
- Methodological Answer :
- Process Intensification : Optimize mixing efficiency for exothermic steps (e.g., bromination) using flow chemistry reactors to control temperature and residence time .
- Separation Technology : Replace column chromatography with centrifugal partition chromatography (CPC) or crystallization for large-scale purification. Conduct design of experiments (DoE) to identify critical parameters (e.g., cooling rate, solvent ratio) .
- Regulatory Compliance : Ensure waste streams meet environmental regulations (e.g., bromine content <1 ppm in effluents) using ion-exchange resins .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
